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Compound of Interest |

Compound Name: 7-Methoxy-2-methylquinolin-4-ol
CAS No.: 58596-43-3
Cat. No.: B7772104
- 7

Introduction and Physicochemical Profile

7-Methoxy-2-methylquinolin-4-ol is a derivative of the quinoline scaffold, a privileged
structure in medicinal chemistry due to the wide range of biological activities exhibited by its
analogues.[1] Accurate and comprehensive characterization of such molecules is a critical step
in any research and development pipeline, ensuring the validity of subsequent biological or
chemical studies. This guide establishes a suite of analytical methods to provide an
unambiguous profile of the compound.

The fundamental properties of 7-Methoxy-2-methylquinolin-4-ol are summarized below.
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Property Value Source
CAS Number 103624-90-4 [2][3]
Molecular Formula C11H11NO2 [2][4]
Molecular Weight 189.21 g/mol [2][3]
_ CC1=CC(=0)C2=C(N=1)C=C(
Canonical SMILES [4]
C=C2)0C

INChl=1S/C11H11NO2/c1-7-5-
InChl Key 11(13)9-4-3-8(14-2)6-10(9)12-  [4]
7/h3-6H,1-2H3,(H,12,13)

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure by probing the
interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the
molecule. The quinoline ring system contains conjugated pi-bonds, which give rise to
characteristic electronic transitions and a distinct UV absorption profile. This technique is highly
useful for quantitative analysis and for confirming the presence of the core chromophore.[5][6]

Protocol:

Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is
transparent in the desired analytical range (e.g., methanol, ethanol, or isopropanol).[6]

e Sample Preparation: Prepare a stock solution of 7-Methoxy-2-methylquinolin-4-ol in the
chosen solvent (e.g., 1 mg/mL). From this, prepare a dilute solution to a final concentration
of approximately 1 x 10=> M.[6]

e Instrumentation: Use a double-beam UV-Vis spectrophotometer.

e Analysis: Scan the sample from 200 to 400 nm against a solvent blank.
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» Data Interpretation: Identify the wavelength of maximum absorbance (Amax). The spectrum
is expected to show multiple absorption bands characteristic of the quinoline system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It
is a rapid and powerful tool for confirming the presence of key structural components like
hydroxyl (-OH), amine/amide (N-H), aromatic (C=C), and ether (C-O) groups.

Protocol:

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

e Instrumentation: Use an FTIR spectrometer.
e Analysis: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm~1).

» Data Interpretation: Correlate the observed absorption bands (in cm~?) to specific functional
groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm~—?)

Functional Group

Vibration Type

3400-3200 (broad) O-H/N-H Stretching
3100-3000 Aromatic C-H Stretching
2950-2850 Aliphatic C-H (from -CH, - Stretching
OCHs)
1650-1600 C=0 (keto tautomer) / C=N Stretching
1600-1450 Aromatic C=C Stretching
1250-1200 Aryl-O (Ether) Asymmetric Stretching
1050-1000 Aryl-O (Ether) Symmetric Stretching
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Note: The presence of a broad band around 3300 cm~! and a strong band around 1640 cm~1
would be consistent with the 4-quinolone tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the molecular
structure by mapping the chemical environment of magnetically active nuclei (*H and 13C). The
chemical shift, integration, and coupling patterns allow for the unambiguous assignment of
each atom in the molecular framework.

Protocol:

e Solvent Selection: Dissolve approximately 5—-10 mg of the sample in a deuterated solvent
such as DMSO-ds or CDCIs. DMSO-ds is often preferred for its ability to dissolve polar
compounds and to clearly show exchangeable protons (e.g., -OH).

¢ Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e Analysis: Acquire *H NMR and 3C NMR spectra. Other experiments like DEPT-135 can be
run to aid in assigning carbon signals.

Expected *H NMR Spectral Data (in DMSO-ds):

e ~2.3 ppm (singlet, 3H): Protons of the C2-methyl group.

e ~3.8 ppm (singlet, 3H): Protons of the C7-methoxy group.

e ~6.0-6.5 ppm (singlet, 1H): Proton at the C3 position.

e ~7.0-7.8 ppm (multiplets, 3H): Aromatic protons on the benzene ring (H5, H6, H8).

e ~11.0-12.0 ppm (broad singlet, 1H): Exchangeable proton from the C4-hydroxyl group (or N-
H in the quinolone tautomer).

Expected 3C NMR Spectral Data (in DMSO-de):

e ~18-20 ppm: C2-Methyl carbon.
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e ~55-56 ppm: C7-Methoxy carbon.

e ~100-180 ppm: Nine distinct signals corresponding to the quinoline ring carbons, including
the C4-OH (~175-180 ppm, if in keto form) and the methoxy-substituted C7 (~160-165 ppm).

Chromatographic and Mass Spectrometric Analysis

These methods are the gold standard for determining the purity and confirming the molecular
weight of a compound.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary
phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while
less polar compounds are retained longer. This technique is ideal for assessing the purity of the
sample and can be used for quantification.[7][8]

Experimental Workflow:

Sample & Mobile Phase Prep

HPLC System Data Analysis
Dissolve Analyte
(1 mg/mL in MeOH) In
ject Sample C18 Column UV Detector Calculate Purity
i Gradient Pump \ (5-10 pL) (e.g., 250x4.6 mm, 5 |.1m) Set at Amax) Generate Chromatogram (% Area)

H
[Phase A: H20 + 0.1% Formic Acidj

Gradient Pump

Ghase B: Acetonitrile + 0.1% Formic Aci(ﬂ

Click to download full resolution via product page

Caption: RP-HPLC workflow for purity analysis.
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Protocol:

e Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or

acetonitrile.

e Instrumentation: A standard HPLC system with a UV detector.

o Chromatographic Conditions: The following conditions serve as a robust starting point.

Parameter

Recommended Setting

Rationale

Stationary Phase

C18 silica column (e.g., 250 x
4.6 mm, 5 pum)

Provides excellent retention
and resolution for aromatic

compounds.[9]

Mobile Phase A

Water with 0.1% Formic Acid

Acid improves peak shape and

ensures ionization consistency.

Mobile Phase B

Acetonitrile with 0.1% Formic
Acid

Common organic modifier for
reversed-phase

chromatography.

Start at 10% B, ramp to 95% B

A gradient elution ensures that

impurities with a wide range of

Gradient over 20 min, hold for 5 min, N ]
N polarities are effectively
then re-equilibrate.
separated and eluted.
) A standard flow rate for a 4.6

Flow Rate 1.0 mL/min

mm ID column.

Maintains consistent retention
Column Temp. 30°C

times.

Detection

UV, set at a Amax determined

from UV-Vis analysis.

Ensures maximum sensitivity

for the compound of interest.

[9]

o Data Analysis: The purity is calculated based on the relative peak area of the main

component in the chromatogram. A pure sample should exhibit a single major peak.
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High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.
HRMS provides a highly accurate mass measurement, which can be used to confirm the
elemental formula of the compound. Electrospray ionization (ESI) is a soft ionization technique
well-suited for polar, medium-sized molecules like quinoline derivatives.[9]

Experimental Workflow:

Sample Preparation Mass Spectrometer Data Analysis
Dilute Analyte in Direct Infusion or ESI Source Mass Analyzer lon Detector Acquire Mass Spectrum Compare Experimental m/z
MeOH/H20 + 0.1% FA LC Introduction (Positive Mode) (e.g., Orbitrap, TOF) a P with Theoretical m/z

Click to download full resolution via product page
Caption: LC-HRMS workflow for molecular formula confirmation.

Protocol:

o Sample Preparation: Prepare a dilute solution (~10 pg/mL) of the compound in a solvent
mixture compatible with ESI, typically 50:50 acetonitrile:water or methanol:water, with 0.1%
formic acid.[9]

e Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass
analyzer (e.g., Orbitrap or Time-of-Flight).

e Analysis Conditions:
o lonization Mode: Positive ESI (+)
o Scan Range: m/z 100-500
o Expected lon: The primary ion observed will be the protonated molecule, [M+H]*.

Expected Results:
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e Molecular Formula: C11H11NO2
e Exact Mass: 189.07898
o Expected [M+H]*: 190.08626

o Data Interpretation: The experimentally measured m/z should match the theoretical value to
within 5 ppm, providing strong evidence for the correct elemental composition.

Summary and Conclusion

The combination of these analytical techniques provides a comprehensive and definitive
characterization of 7-Methoxy-2-methylquinolin-4-ol. Spectroscopic methods (NMR, FTIR,
UV-Vis) confirm the detailed molecular structure and functional groups, while chromatographic
(HPLC) and mass spectrometric (HRMS) analyses validate the compound's purity and confirm
its elemental composition. Following these protocols will ensure high-quality, reliable data for
any application involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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